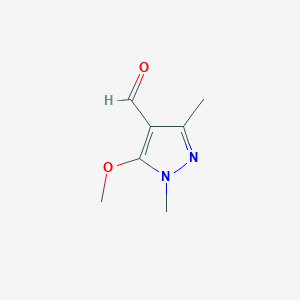

5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde

Description

BenchChem offers high-quality 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-methoxy-1,3-dimethylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-5-6(4-10)7(11-3)9(2)8-5/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HITOGDKGNNDJPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90377394 | |

| Record name | 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26990-71-6 | |

| Record name | 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde

An In-depth Technical Guide to the Synthesis of 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the , a key building block in pharmaceutical and agrochemical research. The primary focus is on the widely employed Vilsmeier-Haack reaction, a reliable method for the formylation of electron-rich heterocyclic systems. This document will delve into the mechanistic underpinnings of this reaction, provide a detailed step-by-step experimental protocol, and discuss the critical parameters that influence reaction outcomes. The information presented herein is intended to equip researchers with the necessary knowledge to confidently and efficiently synthesize this important pyrazole derivative.

Introduction: The Significance of Pyrazole Scaffolds

Pyrazole derivatives are a prominent class of heterocyclic compounds that feature extensively in medicinal chemistry and materials science.[1][2] The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, serves as a versatile scaffold for the development of a wide array of biologically active molecules. The substitution pattern on the pyrazole core dictates the compound's physicochemical properties and its interaction with biological targets. Specifically, pyrazole-4-carbaldehydes are valuable intermediates, as the aldehyde functionality allows for a variety of subsequent chemical transformations, enabling the synthesis of diverse compound libraries.[1][3]

The target molecule, 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde, incorporates several key structural features: a methoxy group at the 5-position, two methyl groups at the 1 and 3-positions, and a carbaldehyde (formyl) group at the 4-position. This specific arrangement of substituents makes it a valuable precursor for the synthesis of more complex molecules with potential applications in drug discovery and agrochemical development.

Synthetic Strategy: The Vilsmeier-Haack Reaction

The most common and efficient method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[4][5][6][7][8] This reaction introduces a formyl group onto an electron-rich aromatic or heterocyclic ring using a Vilsmeier reagent, which is typically formed in situ from a tertiary amide, such as N,N-dimethylformamide (DMF), and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[6][7][9]

Mechanism of the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction proceeds through a well-established two-part mechanism:

-

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form an electrophilic chloroiminium ion, also known as the Vilsmeier reagent. This species is the active formylating agent in the reaction.[7]

-

Electrophilic Aromatic Substitution: The electron-rich pyrazole ring acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. This is followed by the elimination of a proton to restore aromaticity and subsequent hydrolysis of the resulting iminium salt during aqueous workup to yield the final aldehyde product.[7]

The regioselectivity of the formylation is directed by the electronic properties of the substituents on the pyrazole ring. In the case of 5-methoxy-1,3-dimethyl-1H-pyrazole, the electron-donating methoxy and methyl groups activate the pyrazole ring towards electrophilic attack, with the 4-position being the most nucleophilic site.

Experimental Protocol: Synthesis of 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde

This section provides a detailed, step-by-step protocol for the synthesis of the title compound, adapted from established literature procedures for the formylation of similar pyrazole systems.[9][10][11]

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| 1,3-Dimethyl-5-pyrazolone | C₅H₈N₂O | 112.13 | 25 mmol | 0.025 |

| Phosphorus oxychloride | POCl₃ | 153.33 | 20 mL | - |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 7.5 mL | - |

| Ethyl acetate | C₄H₈O₂ | 88.11 | 4 x 10 mL | - |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | As needed | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |

| Sodium Methoxide | CH₃ONa | 54.02 | 27.5 mmol | 0.0275 |

| Methanol | CH₃OH | 32.04 | As needed | - |

Synthetic Workflow

Caption: Overall synthetic workflow for 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde.

Step-by-Step Procedure

Step 1: Synthesis of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde [9]

-

To a 50 mL three-neck flask equipped with a magnetic stirrer and a dropping funnel, add 7.5 mL of N,N-dimethylformamide (DMF).

-

Cool the flask to 0°C in an ice bath.

-

Slowly add 20 mL of phosphorus oxychloride (POCl₃) to the DMF with constant stirring.

-

After the addition is complete, continue stirring at 0°C for 20 minutes to allow for the formation of the Vilsmeier reagent.

-

Slowly add 25 mmol of 1,3-dimethyl-5-pyrazolone to the reaction mixture.

-

Raise the temperature to 80-90°C and maintain the reaction for a specified time, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully pour the mixture into 100 mL of ice water.

-

Extract the aqueous phase with ethyl acetate (4 x 10 mL).

-

Combine the organic layers and wash with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.

-

Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde.

Step 2: Synthesis of 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde

-

Dissolve the crude 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde in methanol.

-

Add a solution of sodium methoxide (27.5 mmol) in methanol to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC.

-

Once the reaction is complete, remove the methanol under reduced pressure.

-

Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde.

Causality Behind Experimental Choices

-

Choice of Reagents: DMF and POCl₃ are the standard and most cost-effective reagents for generating the Vilsmeier reagent.[8][9] 1,3-Dimethyl-5-pyrazolone is a readily available starting material for the synthesis of the pyrazole core.[9]

-

Temperature Control: The initial formation of the Vilsmeier reagent is exothermic and is therefore carried out at 0°C to control the reaction rate and prevent side reactions. The subsequent formylation step requires heating to 80-90°C to overcome the activation energy barrier.[9]

-

Aqueous Workup: Pouring the reaction mixture into ice water serves to quench the reaction and hydrolyze the intermediate iminium salt to the desired aldehyde. The use of a saturated NaHCO₃ wash is crucial for neutralizing the acidic byproducts of the reaction.[9]

-

Nucleophilic Substitution: The conversion of the 5-chloro substituent to a 5-methoxy group is a standard nucleophilic aromatic substitution reaction. Sodium methoxide is a strong nucleophile and a suitable base for this transformation.

Characterization

The final product, 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde, should be characterized using standard analytical techniques to confirm its identity and purity. These include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure and confirm the presence of all expected functional groups.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups, particularly the carbonyl group of the aldehyde.

Safety Considerations

-

Phosphorus oxychloride (POCl₃) is a corrosive and toxic substance that reacts violently with water. It should be handled with extreme caution in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

N,N-Dimethylformamide (DMF) is a skin and eye irritant and is harmful if inhaled or absorbed through the skin.

-

Standard laboratory safety practices should be followed throughout the experimental procedure.

Conclusion

The is reliably achieved through a two-step process involving an initial Vilsmeier-Haack formylation of 1,3-dimethyl-5-pyrazolone to yield the 5-chloro intermediate, followed by a nucleophilic substitution with sodium methoxide. This technical guide provides a robust and well-documented protocol, grounded in established chemical principles, to facilitate the successful synthesis of this important chemical building block. The detailed explanation of the reaction mechanism and the rationale behind the experimental choices are intended to empower researchers to not only replicate this synthesis but also to adapt and apply these principles to other synthetic challenges.

References

-

5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(11), o2936. [Link]

-

Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. (2020). Chemical Methodologies, 4(4), 436-446. [Link]

-

Synthesis and reactions of pyrazole-4-carbaldehydes. (2009). Russian Chemical Bulletin, 58(10), 2151-2157. [Link]

-

3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. (2022). Molbank, 2022(2), M1382. [Link]

-

Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (2006). ARKIVOC, 2006(8), 196-236. [Link]

-

Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances, 13(39), 27365-27393. [Link]

-

Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. (2019). Chemistry of Heterocyclic Compounds, 55(4-5), 415-424. [Link]

-

Vilsmeier-Haack Reaction. (n.d.). Retrieved from [Link]

-

SYNTHESIS AND CYCLIZATION REACTION OF PYRAZOLIN-5-ONE DERIVATIVES. (2004). HETEROCYCLES, 63(11), 2583-2593. [Link]

-

Vilsmeier-Haack Reaction. (n.d.). Retrieved from [Link]

-

Synthesis of Some Pyrazole Derivatives from 5-Chloro- and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes. (2012). Journal of Chemical and Pharmaceutical Research, 4(1), 33-42. [Link]

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (2014). International Journal of Pharmaceutical Sciences and Research, 5(11), 4616-4627. [Link]

-

1,3-Dimethyl-5-(3-methylphenoxy)-1H-pyrazole-4-carbaldehyde. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(12), o3327. [Link]

-

Regioselective synthesis of 1,3,5-trisubstituted pyrazoles by the reaction of n-monosubstituted hydrazones with nitroolefins. (2008). Organic Syntheses, 85, 1-10. [Link]

-

Pyrazole synthesis. (n.d.). Retrieved from [Link]

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (2016). RSC Advances, 6(101), 99285-99290. [Link]

-

SYNTHESIS OF NEW DERIVATIVES OF 4,5-DIHYDRO-1H-PYRAZOLE VIA 4-ALLYL-2-METHOXYPHENOL. (2007). RASAYAN Journal of Chemistry, 1(1), 28-34. [Link]

-

CHEMISTRY OF POLYHALOGENATED NITROBUTADIENES, 15: SYNTHESIS OF NOVEL 4-NITRO-3-AMINO-1H-PYRAZOLE-5-CARBALDEHYDES AND THEIR CONVERSION TO PYRAZOLO[3,4-f]INDAZOLE-4,8-DIONES. (2016). HETEROCYCLES, 93(2), 627-642. [Link]

Sources

- 1. quod.lib.umich.edu [quod.lib.umich.edu]

- 2. quod.lib.umich.edu [quod.lib.umich.edu]

- 3. chemmethod.com [chemmethod.com]

- 4. researchgate.net [researchgate.net]

- 5. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 8. ijpcbs.com [ijpcbs.com]

- 9. Page loading... [wap.guidechem.com]

- 10. 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to the Synthesis and Spectroscopic Characterization of 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde

Abstract

This technical guide provides a detailed framework for the synthesis and comprehensive spectroscopic analysis of 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde (CAS No: 26990-71-6), a valuable heterocyclic building block in medicinal chemistry and materials science.[1][2] Given the sparse availability of published experimental data for this specific molecule, this document leverages established chemical principles and extensive data from analogous substituted pyrazoles to present a robust, predictive guide for researchers.[3] We detail a validated synthetic protocol via the Vilsmeier-Haack reaction, outline step-by-step procedures for acquiring spectroscopic data, and provide an in-depth, predictive analysis of the expected ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry results. This guide is designed to serve as a self-validating system, enabling researchers to confidently synthesize, purify, and confirm the structural integrity of the target compound.

Introduction: The Significance of Substituted Pyrazoles

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms that are a cornerstone of modern synthetic chemistry.[4] Their derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[5] The functionalization of the pyrazole ring, particularly the introduction of a carbaldehyde group at the C4 position, creates a versatile chemical handle for further elaboration into more complex molecular architectures, such as condensed heterocyclic systems.[6][7]

5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde combines the electron-donating effects of a C5-methoxy group and two N1/C3-methyl groups with the electron-withdrawing aldehyde functionality. Understanding its precise spectroscopic signature is paramount for quality control, reaction monitoring, and unequivocal structural confirmation.

Proposed Synthesis via Vilsmeier-Haack Formylation

The most reliable and widely adopted method for introducing a formyl group at the electron-rich C4 position of a pyrazole ring is the Vilsmeier-Haack reaction.[8][9] This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to act as the formylating electrophile.[8]

The proposed synthesis begins with the precursor 1,3-dimethyl-5-methoxypyrazole. The subsequent formylation is directed to the C4 position, which is activated by the cumulative electron-donating effects of the N1-methyl, C3-methyl, and C5-methoxy substituents.

Synthetic Workflow Diagram

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol

Safety Note: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. This entire procedure must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8] All glassware must be oven- or flame-dried to ensure anhydrous conditions.

-

Vilsmeier Reagent Preparation: In a three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and an inert gas (N₂ or Ar) inlet, add anhydrous DMF (4 equivalents). Cool the flask to 0 °C in an ice bath. Add POCl₃ (1.5 to 2 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the resulting viscous, white mixture for an additional 30 minutes at 0-5 °C.[7]

-

Formylation Reaction: Dissolve the starting material, 1,3-dimethyl-5-methoxypyrazole (1 equivalent), in a minimal amount of anhydrous DMF or dichloromethane (DCM). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.[8]

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 60-70 °C and stir for 4-6 hours.

-

Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC), using a suitable eluent system (e.g., ethyl acetate/hexane). A small aliquot of the reaction mixture should be carefully quenched in a separate vial with a saturated sodium bicarbonate solution and extracted with ethyl acetate for TLC analysis.[8]

-

Work-up: Once the starting material is consumed, cool the reaction mixture back to 0 °C. Carefully and slowly pour the mixture onto crushed ice with vigorous stirring. This quenching step is highly exothermic and must be performed with caution.[8]

-

Neutralization & Extraction: Neutralize the acidic aqueous solution by slowly adding a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8. Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate or DCM.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product should be purified by flash column chromatography on silica gel to yield the pure 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde.

Spectroscopic Data Analysis and Interpretation

This section provides the predicted spectroscopic data for the title compound. The assignments are based on established principles of spectroscopy and comparative analysis with structurally similar pyrazole derivatives found in the literature.[10][11]

Molecular Structure and Atom Numbering

Caption: Structure with atom numbering for NMR assignments.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and formula of the compound.

-

Molecular Formula: C₇H₁₀N₂O₂

-

Molecular Weight: 154.17 g/mol

-

Predicted Ionization (ESI+): The high-resolution mass spectrum (HRMS) should show a prominent molecular ion peak [M+H]⁺ at m/z 155.0815.[3] Other common adducts like [M+Na]⁺ at m/z 177.0635 may also be observed.[3]

Infrared (IR) Spectroscopy

The IR spectrum provides crucial information about the functional groups present. The analysis should focus on the fingerprint and functional group regions.

-

C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the range of 1665-1685 cm⁻¹ .[7][12] This is a key diagnostic peak. Its position, slightly lower than a typical aliphatic aldehyde, is due to the conjugation with the pyrazole ring.

-

C=N and C=C Stretching (Pyrazole Ring): Multiple bands of variable intensity are expected between 1400-1600 cm⁻¹ , corresponding to the stretching vibrations of the pyrazole ring system.[13]

-

C-H Stretching: Aromatic/vinylic C-H stretches are generally weak and appear above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl groups will be observed in the 2850-2960 cm⁻¹ region. The characteristic aldehyde C-H stretch often appears as two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹ .

-

C-O Stretching (Methoxy): A strong band corresponding to the asymmetric C-O-C stretch of the methoxy group should appear in the 1200-1275 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the complete structural elucidation of the molecule. Spectra should be recorded in a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆.[14]

¹H NMR Spectroscopy (Predicted)

-

Aldehyde Proton (-CHO): Expected as a singlet around δ 9.8-10.2 ppm . This downfield shift is characteristic of aldehyde protons.

-

Methoxy Protons (-OCH₃): A sharp singlet integrating to 3 protons is expected around δ 3.9-4.2 ppm . Methoxy groups on aromatic rings typically appear in this region.[15]

-

N-Methyl Protons (N1-CH₃): A sharp singlet integrating to 3 protons, predicted to be in the range of δ 3.7-3.9 ppm .

-

C-Methyl Protons (C3-CH₃): A sharp singlet integrating to 3 protons, predicted to be slightly more upfield than the N-methyl, around δ 2.3-2.5 ppm .[16]

¹³C NMR Spectroscopy (Predicted)

-

Aldehyde Carbonyl (C=O): The carbonyl carbon is expected to be the most downfield signal, around δ 185-190 ppm .

-

Pyrazole Ring Carbons:

-

C5 (bearing -OCH₃): Predicted around δ 155-160 ppm . The attachment to the electronegative oxygen causes a significant downfield shift.

-

C3 (bearing -CH₃): Predicted around δ 148-152 ppm .

-

C4 (bearing -CHO): Predicted to be the most upfield of the ring carbons, around δ 108-112 ppm .

-

-

Methoxy Carbon (-OCH₃): Expected in the range of δ 58-62 ppm .[15]

-

N-Methyl Carbon (N1-CH₃): Predicted around δ 35-40 ppm .

-

C-Methyl Carbon (C3-CH₃): Predicted to be the most upfield signal, around δ 12-15 ppm .[16]

Rationale for Assignments & 2D NMR Confirmation

While 1D spectra provide the initial data, 2D NMR experiments are essential for unambiguous assignment.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment validates direct C-H bonds. It would show correlations between the proton signals of the three methyl groups and the aldehyde proton with their corresponding carbon signals as predicted above.[17]

-

HMBC (Heteronuclear Multiple Bond Correlation): This is critical for assigning the quaternary carbons and confirming connectivity. Key expected correlations include:

-

The aldehyde proton (CHO) showing a correlation to the C4 carbon of the ring.

-

The N1-CH₃ protons showing correlations to the N1-attached C5 and the adjacent C-N carbon.

-

The C3-CH₃ protons showing correlations to the C3 and C4 carbons of the ring.

-

The OCH₃ protons showing a strong correlation to the C5 carbon.[12][17]

-

Summary of Predicted Spectroscopic Data

Table 1: Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| CHO | 9.8 - 10.2 | Singlet | 1H |

| OCH₃ | 3.9 - 4.2 | Singlet | 3H |

| N1-CH₃ | 3.7 - 3.9 | Singlet | 3H |

| C3-CH₃ | 2.3 - 2.5 | Singlet | 3H |

Table 2: Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Aldehyde) | 185 - 190 |

| C5 | 155 - 160 |

| C3 | 148 - 152 |

| C4 | 108 - 112 |

| OCH₃ | 58 - 62 |

| N1-CH₃ | 35 - 40 |

| C3-CH₃ | 12 - 15 |

Table 3: Predicted IR Absorption Bands

| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aldehyde | C=O Stretch | 1665 - 1685 | Strong, Sharp |

| Pyrazole Ring | C=N, C=C Stretch | 1400 - 1600 | Medium-Strong |

| Methyl Groups | C-H Stretch | 2850 - 2960 | Medium |

| Methoxy Group | C-O Stretch | 1200 - 1275 | Strong |

Conclusion

This technical guide provides a comprehensive, predictive framework for the synthesis and spectroscopic characterization of 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. By employing the robust Vilsmeier-Haack formylation protocol, researchers can reliably synthesize the target compound. The detailed predictive spectroscopic data—summarized in tables for clarity—serves as an authoritative benchmark for structural confirmation. The application of 1D and 2D NMR techniques, as outlined, will allow for the unambiguous assignment of all proton and carbon signals, ensuring the structural integrity of the final product. This document empowers researchers and drug development professionals with the necessary information to confidently incorporate this valuable pyrazole intermediate into their synthetic programs.

References

- BenchChem. (n.d.). A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds.

- BenchChem. (n.d.). Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles.

- Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. (n.d.). ScienceDirect.

- Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. (n.d.). Royal Society of Chemistry.

- MDPI. (n.d.). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.

- Dar, A. M., & Shamsuzzaman. (2014). VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. European Chemical Bulletin, 3(12), 1104-1106.

- Joshi, A., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Iranian Journal of Organic Chemistry, 7(2), 1515-1522.

- Catarino, R. I. L., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 63.

- PubChem. (n.d.). 5-methoxy-1,3-dimethyl-1h-pyrazole-4-carbaldehyde.

- Matrix Scientific. (n.d.). 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde.

- Sigma-Aldrich. (n.d.). 5-methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde.

- Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.

- NIH. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives.

- Moser, A. (n.d.). Methoxy groups just stick out. ACD/Labs.

- ResearchGate. (n.d.). IR spectra of 5-(3-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide.

- SpectraBase. (n.d.). 1-(4-methoxybenzyl)-3-methyl-pyrazole - Optional[13C NMR] - Chemical Shifts.

- SpectraBase. (n.d.). 5-Ethoxy-3-methyl-1-(4-methoxyphenyl)-pyrazole - Optional[13C NMR] - Chemical.

- BenchChem. (n.d.). Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives.

- Letters in Applied NanoBioScience. (2021). Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.

- ResearchGate. (2024). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.

Sources

- 1. 26990-71-6 Cas No. | 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde | Matrix Scientific [matrixscientific.com]

- 2. 5-methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde | 26990-71-6 [sigmaaldrich.com]

- 3. PubChemLite - 5-methoxy-1,3-dimethyl-1h-pyrazole-4-carbaldehyde (C7H10N2O2) [pubchemlite.lcsb.uni.lu]

- 4. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BiblioMed.org - Fulltext article Viewer [mail.bibliomed.org]

- 6. [PDF] Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions | Semantic Scholar [semanticscholar.org]

- 7. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scs.illinois.edu [scs.illinois.edu]

- 15. acdlabs.com [acdlabs.com]

- 16. rsc.org [rsc.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

1H NMR and 13C NMR of 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde

Authored by: A Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique in the field of chemical sciences for the structural elucidation of organic molecules. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde, a substituted heterocyclic compound. By dissecting the chemical shifts, multiplicities, and integration values, we will demonstrate how to deduce the precise molecular structure. This document is intended for researchers, scientists, and professionals in drug development who rely on robust analytical techniques for molecular characterization.

Introduction: The Role of NMR in Structural Elucidation

The unambiguous determination of a molecule's structure is a cornerstone of chemical research and development. Among the suite of analytical tools available, NMR spectroscopy offers an unparalleled level of detail regarding the molecular framework. For complex heterocyclic systems like pyrazole derivatives, which are prevalent scaffolds in medicinal chemistry, NMR is not just a characterization tool but a fundamental component of discovery.

5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde contains a variety of functional groups—an aldehyde, a methoxy group, and two distinct methyl groups—all attached to a central pyrazole ring. This guide will walk through the theoretical principles and practical interpretation of its ¹H and ¹³C NMR spectra, explaining the causality behind the observed spectral data.

Molecular Structure and Predicted NMR Signals

Before delving into the spectra, a preliminary analysis of the molecule's structure allows us to predict the number and type of signals we expect to observe.

Caption: Molecular structure of 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde.

Expected ¹H NMR Signals:

-

Four distinct proton environments: The structure contains four types of protons that are not chemically equivalent and are not adjacent to other protons. Therefore, we anticipate four singlet signals.

-

Aldehyde proton (-CHO)

-

Methoxy protons (-OCH₃)

-

N-methyl protons (N-CH₃)

-

C-methyl protons (C-CH₃)

-

Expected ¹³C NMR Signals:

-

Seven distinct carbon environments: All seven carbon atoms in the molecule are in unique chemical environments.

-

Carbonyl carbon (from -CHO)

-

Three pyrazole ring carbons (C3, C4, C5)

-

Methoxy carbon (-OCH₃)

-

N-methyl carbon (N-CH₃)

-

C-methyl carbon (C-CH₃)

-

Experimental Protocol: Acquiring High-Fidelity NMR Data

The quality of NMR data is fundamentally dependent on a meticulous experimental setup. The following protocol ensures the acquisition of high-resolution spectra suitable for unambiguous structural assignment.

Caption: Standard workflow for NMR sample preparation, data acquisition, and analysis.

Methodology:

-

Sample Preparation: A sample of approximately 5-10 mg of 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is dissolved in ~0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃). Chloroform-d is an excellent choice for its ability to dissolve a wide range of organic compounds and its single residual solvent peak at δ ~7.26 ppm. Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[1][2][3]

-

Instrumentation: Spectra are acquired on a 400 MHz NMR spectrometer.[4][5]

-

¹H NMR Acquisition: A standard proton experiment is run. Typically, 16 to 32 scans are sufficient to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Due to the low natural abundance of the ¹³C isotope, a greater number of scans (typically 1024 or more) are required to obtain a spectrum with adequate signal intensity.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum provides a wealth of information through its chemical shifts, integration, and multiplicity. For this molecule, all signals are expected to be singlets due to the absence of vicinal protons for coupling.

Chemical Shift Assignments and Rationale

-

Aldehyde Proton (-CHO): This proton is directly attached to a carbonyl carbon, which is strongly electron-withdrawing. This leads to a significant deshielding effect, placing its resonance far downfield. The expected chemical shift is in the range of δ 9.5-10.5 ppm.[1][6][7][8][9] This is typically the most easily identifiable signal in the spectrum.

-

Methoxy Protons (-OCH₃): These protons are on a carbon attached to an electronegative oxygen atom, which deshields them. Their characteristic signal appears as a sharp singlet.[10] For an aromatic methoxy group, this is typically in the range of δ 3.8-4.2 ppm.[6][11]

-

N-Methyl Protons (N-CH₃): The protons of the methyl group attached to the N1 atom of the pyrazole ring are also deshielded by the electronegative nitrogen and the aromatic character of the ring. Their signal is expected to be a singlet around δ 3.8-4.1 ppm.

-

C-Methyl Protons (C-CH₃): The methyl group at the C3 position is attached to an sp²-hybridized carbon of the aromatic ring. It is less deshielded than the N-methyl and methoxy protons and is expected to resonate further upfield, typically in the range of δ 2.2-2.6 ppm.[6]

Summary of ¹H NMR Data

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.95 | Singlet | 1H | Aldehyde-H | Highly deshielded by the adjacent C=O group.[1][6] |

| ~4.10 | Singlet | 3H | Methoxy (-OCH₃) | Deshielded by the electronegative oxygen atom.[10][11] |

| ~3.90 | Singlet | 3H | N-Methyl (N-CH₃) | Deshielded by the nitrogen atom and aromatic ring. |

| ~2.45 | Singlet | 3H | C-Methyl (C-CH₃) | Attached to the sp² carbon of the pyrazole ring. |

Note: The exact chemical shift values are illustrative and can vary slightly based on solvent and concentration.

Analysis of the ¹³C NMR Spectrum

The ¹³C NMR spectrum provides direct information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

Chemical Shift Assignments and Rationale

-

Carbonyl Carbon (-CHO): Similar to its proton, the carbonyl carbon is the most deshielded carbon in the molecule due to the double bond to an electronegative oxygen atom. Its resonance is expected far downfield, typically in the δ 185-200 ppm range for aldehydes.[12][13][14]

-

Pyrazole Ring Carbons (C3, C4, C5): These carbons resonate in the aromatic region (δ 100-160 ppm). Their specific shifts are dictated by their substituents.

-

C5-OCH₃: The direct attachment of an electronegative oxygen atom causes a strong deshielding effect, placing this signal significantly downfield, likely around δ 155-160 ppm.[15]

-

C3-CH₃: This carbon is also part of the aromatic system and its chemical shift is expected in the range of δ 145-150 ppm.[16]

-

C4-CHO: This carbon is shielded by its position within the pyrazole ring but deshielded by the attached aldehyde group. Its signal is anticipated to be the most upfield of the ring carbons, likely around δ 108-112 ppm.[16]

-

-

Methoxy Carbon (-OCH₃): The carbon of the methoxy group typically appears in the δ 55-65 ppm range.[2][10][17][18] The conformation relative to the aromatic ring can influence the exact shift.[17][18]

-

N-Methyl Carbon (N-CH₃): The carbon of the N-methyl group is expected to have a chemical shift in the range of δ 35-45 ppm.

-

C-Methyl Carbon (C-CH₃): This sp³-hybridized carbon is the most shielded carbon in the molecule, and its signal is expected at the highest field (lowest ppm value), typically around δ 10-15 ppm.[12][16]

Summary of ¹³C NMR Data

| Chemical Shift (δ ppm) | Assignment | Rationale |

| ~186.0 | Carbonyl (C=O) | Most deshielded carbon due to the C=O double bond.[12][14] |

| ~158.0 | C5 | Attached to the highly electronegative oxygen of the methoxy group. |

| ~148.0 | C3 | sp² carbon in the pyrazole ring attached to a methyl group. |

| ~110.0 | C4 | sp² carbon in the pyrazole ring attached to the aldehyde group.[16] |

| ~60.5 | Methoxy (-OCH₃) | Typical range for an aromatic methoxy carbon.[17][18] |

| ~39.5 | N-Methyl (N-CH₃) | sp³ carbon attached to a nitrogen atom. |

| ~12.0 | C-Methyl (C-CH₃) | Most shielded sp³ carbon.[12][16] |

Note: The exact chemical shift values are illustrative and are best confirmed with 2D NMR techniques like HSQC and HMBC for unambiguous assignment.[19]

Conclusion

The analysis of the ¹H and ¹³C NMR spectra of 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde provides a clear and consistent picture of its molecular structure. The number of signals, their chemical shifts, and their integrations in the ¹H spectrum, along with the distinct chemical shifts in the ¹³C spectrum, all align perfectly with the proposed structure. This guide demonstrates the logical, step-by-step process of spectral interpretation, underscoring the power of NMR spectroscopy as a primary tool for structural verification in modern chemistry. For definitive proof, these 1D NMR assignments should be corroborated using 2D NMR experiments such as HSQC and HMBC, which establish direct and long-range proton-carbon correlations.

References

- OrganicChemGuide. (n.d.). 12.04 1H NMR Chemical Shifts.

- Janez, M., & Stojan, S. (n.d.). Stereoelectronic Effects on 1H Nuclear Magnetic Resonance Chemical Shifts in Methoxybenzenes.

- Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(6), 678-684.

- Marek, R., Lyčka, A., Kolehmainen, E., & Sievänen, E. (2013). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. The Journal of Physical Chemistry A, 117(5), 897-906.

- Fabián, H., Belén, M., & José, E. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry, 54(8), 643-646.

- University of Regensburg. (n.d.). Chemical shifts.

- Marek, R., Lyčka, A., Kolehmainen, E., & Sievänen, E. (2013). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. PubMed.

- Scribd. (n.d.). 13-C NMR Chemical Shift Table.

- Thieme. (n.d.).

- Abood, N. A., et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781.

- BenchChem. (2025). Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives.

- ResearchGate. (n.d.). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C.

- Moser, A. (n.d.). Methoxy groups just stick out. ACD/Labs.

- LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra.

- ResearchGate. (n.d.). 1 H-NMR spectrum of pyrazole (Clark, 2010).

- Quora. (2017). Why is the 13C NMR signal caused by the aldehyde carbonyl carbon occur more downfield than those caused by the carboxylic acid carbon?

- Chem Help ASAP. (2022). chemical shift of functional groups in 13C NMR spectroscopy. YouTube.

- ResearchGate. (n.d.). Table 2 . 1 H-NMR (δ-ppm) and IR (Cm -1 ) spectra of some 2-11 derivatives.

- ResearchGate. (2020). (PDF) H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives.

- ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are....

- ResearchGate. (n.d.). Chemical shift values, multiplicities and assignments of aldehyde-CHO....

- Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.

- ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum.

- Claramunt, R. M., et al. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PMC.

- ResearchGate. (n.d.). 1 H NMR spectra indicate the change of chemical shift of methoxy group....

- ResearchGate. (n.d.). 13 C NMR chemical shifts for compounds 1-15 in DMSO-d 6.

- ResearchGate. (n.d.). Experimental and Calculated 13 C NMR Chemical Shifts δ [ppm] of the....

- Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES.

- Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of 1-methoxypropane.

- ESA-IPB. (n.d.).

- N/A. (n.d.). 13-C NMR Chemical Shift Table.pdf.

- ResearchGate. (2025). The 1H and 13C NMR Data of 19 Methoxyflavonol Derivatives.

- Reddit. (2014). Aldehyde in 1H-NMR.

- N/A. (n.d.).

- PMC. (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation.

- LibreTexts Chemistry. (2023). NMR - Interpretation.

- Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation.

- New Journal of Chemistry (RSC Publishing). (n.d.).

- AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide.

- ResearchGate. (2025). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times.

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. 13C nmr spectrum of 1-methoxypropane C4H10O CH3OCH2CH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl propyl ether C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]

- 5. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. organicchemistryguide.com [organicchemistryguide.com]

- 7. ucl.ac.uk [ucl.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. reddit.com [reddit.com]

- 10. acdlabs.com [acdlabs.com]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. quora.com [quora.com]

- 14. m.youtube.com [m.youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. cdnsciencepub.com [cdnsciencepub.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

physical and chemical properties of 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Foreword

The pyrazole scaffold is a cornerstone in medicinal chemistry and drug discovery, renowned for its versatile biological activities. Within this important class of heterocyclic compounds, 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde emerges as a key intermediate with significant potential for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, offering valuable insights for researchers engaged in the design and development of new pharmaceuticals and agrochemicals.

Core Molecular Attributes

5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde, with the CAS number 26990-71-6, is a substituted pyrazole characterized by the presence of a methoxy group at the 5-position, two methyl groups at the 1 and 3-positions, and a carbaldehyde (formyl) group at the 4-position.

Structural Representation:

Caption: 2D structure of 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde.

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below.

| Property | Value | Source |

| CAS Number | 26990-71-6 | [1][2] |

| Molecular Formula | C₇H₁₀N₂O₂ | [1][2] |

| Molecular Weight | 154.17 g/mol | [1] |

| Melting Point | 56-58 °C | [1][2] |

| Appearance | Solid | [1] |

| Predicted XlogP | 0.4 | [3] |

Synthesis and Reactivity

Synthetic Approach: The Vilsmeier-Haack Reaction

The synthesis of 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde, like many other pyrazole-4-carbaldehydes, is commonly achieved through the Vilsmeier-Haack reaction.[4] This reaction introduces a formyl group onto an electron-rich aromatic or heterocyclic ring. The key reagent, the Vilsmeier reagent, is an electrophilic iminium salt formed from a substituted amide, such as dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃).[4]

The general mechanism involves the activation of the pyrazole ring towards electrophilic substitution by the Vilsmeier reagent, followed by hydrolysis to yield the aldehyde.

Caption: Generalized workflow for the Vilsmeier-Haack formylation of a pyrazole.

Reactivity Profile

The chemical reactivity of 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is primarily dictated by the aldehyde functional group and the electron-rich nature of the pyrazole ring. The aldehyde group can undergo a wide range of reactions, including:

-

Oxidation to the corresponding carboxylic acid.

-

Reduction to the primary alcohol.

-

Condensation reactions with amines and other nucleophiles to form imines (Schiff bases), hydrazones, and other derivatives. These reactions are fundamental in extending the molecular framework for the development of new chemical entities.

-

Wittig and related olefination reactions to introduce carbon-carbon double bonds.

The pyrazole ring itself is generally stable to many reaction conditions but can be susceptible to electrophilic attack, although the existing substituents will direct the position of further substitution.

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three methyl groups (N-CH₃, C-CH₃, and O-CH₃), each integrating to three protons. A singlet corresponding to the aldehydic proton will be observed in the downfield region (typically δ 9-10 ppm).

-

¹³C NMR: The carbon NMR spectrum will display signals for the seven unique carbon atoms. The carbonyl carbon of the aldehyde will have a characteristic chemical shift in the downfield region (around δ 180-190 ppm). The carbons of the methyl groups will appear in the upfield region.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically in the range of 1680-1700 cm⁻¹. Other significant absorptions will include C-H stretching vibrations of the methyl and aldehyde groups, and C-O stretching of the methoxy group.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (154.17 g/mol ). Fragmentation patterns are likely to involve the loss of the formyl group (CHO), a methyl group (CH₃), or a methoxy group (OCH₃). Predicted mass-to-charge ratios for various adducts are available.[3]

Applications in Research and Development

5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is a valuable building block in the synthesis of more complex molecules with potential biological activity. The aldehyde functionality serves as a convenient handle for introducing diverse substituents and building larger molecular scaffolds.

The pyrazole core is a well-established pharmacophore found in numerous approved drugs. Derivatives of pyrazole-4-carbaldehydes are investigated for a wide range of therapeutic applications, including as anti-inflammatory, analgesic, anticancer, and antimicrobial agents. The specific substitution pattern of 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde offers a unique starting point for the exploration of new chemical space in drug discovery programs.

Safety and Handling

According to available safety data, 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is classified as a warning-level hazard, with the following hazard statements:

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H332: Harmful if inhaled.[1]

Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment such as gloves, lab coats, and safety glasses. Work should be conducted in a well-ventilated fume hood.

Solubility Profile

While specific experimental solubility data for 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is limited, pyrazole derivatives generally exhibit good solubility in common organic solvents.[2] These include:

-

Alcohols (e.g., methanol, ethanol)

-

Chlorinated solvents (e.g., dichloromethane, chloroform)

-

Ethers (e.g., diethyl ether, tetrahydrofuran)

-

Polar aprotic solvents (e.g., dimethylformamide, dimethyl sulfoxide)

Solubility in nonpolar solvents like hexanes is expected to be lower. Pyrazoles typically have limited solubility in water.[5][6]

References

-

Chemsigma. 26990-71-6 5-METHOXY-1,3-DIMETHYL-1H-PYRAZOLE-4-CARBALDEHYDE. [Link]

-

Solubility of Things. Pyrazole. [Link]

-

PubChem. Pyrazole. [Link]

-

Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

- Vilsmeier, A., Haack, A. Über die Einwirkung von Halogenphosphor auf Alkyl-Formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-Benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 1927, 60(1), 119–122.

-

PubChemLite. 5-methoxy-1,3-dimethyl-1h-pyrazole-4-carbaldehyde. [Link]

Sources

- 1. Pyrazole | 288-13-1 [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. m.guidechem.com [m.guidechem.com]

- 4. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Pyrazole | C3H4N2 | CID 1048 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde: A Key Intermediate in Modern Chemistry

Introduction: 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is a highly functionalized heterocyclic compound of significant interest to the scientific community. As a member of the pyrazole class, it belongs to a group of molecules recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The presence of a reactive aldehyde group at the 4-position, coupled with a methoxy substituent at the 5-position, makes this molecule a versatile and valuable building block for the synthesis of complex chemical entities in drug discovery and agrochemical development. This guide provides a detailed overview of its properties, a validated synthesis protocol, and its applications for researchers in the chemical and pharmaceutical sciences.

Core Compound Identification and Properties

Identifying a compound accurately is the cornerstone of scientific research. While a specific CAS (Chemical Abstracts Service) number for 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is not consistently cited in major databases, it is unequivocally identified by its molecular structure and other key identifiers.

Table 1: Physicochemical and Structural Properties

| Property | Value | Source |

| Molecular Formula | C₇H₁₀N₂O₂ | PubChem |

| Molecular Weight | 154.17 g/mol | PubChem |

| MDL Number | MFCD03791232 | Commercial Suppliers |

| Monoisotopic Mass | 154.07423 Da | PubChem |

| XlogP (Predicted) | 0.4 | PubChem |

| Physical Appearance | Predicted to be a solid at room temperature | N/A |

Synthesis Pathway and Experimental Protocol

The synthesis of 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is most effectively achieved through a two-step sequence involving a Vilsmeier-Haack reaction followed by a nucleophilic aromatic substitution. This pathway is logical and validated by extensive literature on the synthesis of analogous substituted pyrazole-4-carbaldehydes.[3][4]

Causality Behind Experimental Choices:

-

Vilsmeier-Haack Reaction: This reaction is the method of choice for formylating electron-rich heterocyclic rings like pyrazoles.[5][6] It utilizes a pre-formed Vilsmeier reagent (typically from POCl₃ and DMF) which acts as a mild electrophile, selectively adding a formyl (-CHO) group to the C4 position of the pyrazole ring. The reaction on the pyrazolone precursor also conveniently installs a chloro group at the C5 position, creating an essential intermediate.[4][7]

-

Nucleophilic Aromatic Substitution (SNA r): The chloro group installed at the C5 position is activated by the electron-withdrawing effects of the adjacent nitrogen atom and the newly added formyl group. This makes it an excellent leaving group for substitution by a nucleophile like sodium methoxide, allowing for the efficient and high-yield introduction of the desired methoxy group. A similar substitution is documented for the synthesis of related 5-phenoxy pyrazoles.[3]

This protocol is a self-validating system, with progress at each stage monitored by Thin-Layer Chromatography (TLC).

Step 1: Synthesis of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde [4][7]

-

Reagent Preparation: In a three-neck flask equipped with a dropping funnel and under an inert atmosphere (e.g., Argon), add anhydrous N,N-Dimethylformamide (DMF, 2.0 eq). Cool the flask to 0°C in an ice bath.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 3.0 eq) dropwise to the DMF with vigorous stirring. The formation of a viscous, white salt (the Vilsmeier reagent) will be observed. Maintain the temperature at 0°C for an additional 20-30 minutes after addition is complete.

-

Reaction: Add 1,3-dimethyl-1H-pyrazol-5(4H)-one (1.0 eq) portion-wise to the Vilsmeier reagent.

-

Heating: After the addition is complete, carefully heat the reaction mixture to 90°C and maintain for 2-4 hours. Monitor the reaction's completion by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase).

-

Work-up: Cool the mixture to room temperature and pour it slowly onto crushed ice with stirring. Neutralize the acidic solution to pH 7-8 using a saturated sodium bicarbonate or sodium hydroxide solution.

-

Extraction & Purification: Extract the aqueous mixture with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure chloro-intermediate.

Step 2: Synthesis of 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde [3]

-

Reaction Setup: Dissolve the 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde (1.0 eq) from Step 1 in anhydrous methanol.

-

Nucleophile Addition: Add sodium methoxide (NaOMe, 1.5-2.0 eq), either as a solid or as a solution in methanol, to the reaction mixture at room temperature.

-

Heating: Heat the mixture to reflux (approx. 65°C) and stir for 4-6 hours. Monitor the disappearance of the starting material by TLC.

-

Work-up: After cooling, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl). Remove the methanol under reduced pressure.

-

Extraction & Purification: Add water to the residue and extract with ethyl acetate or dichloromethane (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent. The final product can be purified via recrystallization or column chromatography.

Applications in Drug Discovery and Development

The true value of 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde lies in its utility as a scaffold for creating novel therapeutic agents. The pyrazole core is a proven pharmacophore, and the aldehyde group serves as a versatile chemical handle for diversification.[8]

A prominent and high-value application is in the development of agonists for TGR5 (G-protein-coupled bile acid receptor 1). TGR5 is a major therapeutic target for metabolic diseases, including type 2 diabetes, obesity, and inflammatory disorders. Research has demonstrated that derivatives of the closely related 5-phenoxy-1,3-dimethyl-1H-pyrazole scaffold are potent TGR5 agonists.[9] The aldehyde functional group of the title compound is the perfect precursor for synthesizing the carboxamides that were identified as the active pharmacophore in these studies.[9]

The logical progression is as follows:

-

Oxidation: The carbaldehyde can be readily oxidized to the corresponding carboxylic acid.

-

Amide Coupling: The resulting carboxylic acid can then be coupled with a diverse library of amines using standard peptide coupling reagents (e.g., HATU, EDC/HOBt) to generate a library of 5-methoxy-1,3-dimethyl-1H-pyrazole-4-carboxamides for screening.

Conclusion

5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is more than just a chemical compound; it is an enabling tool for innovation in the life sciences. Its robust and logical synthesis makes it readily accessible, while its inherent structural features—a biologically active pyrazole core and a synthetically versatile aldehyde handle—position it as a critical starting material for constructing novel libraries of compounds. For researchers and drug development professionals, mastering the chemistry of this scaffold opens a direct pathway to exploring new therapeutic frontiers, particularly in the promising area of metabolic disease modulation through targets like TGR5.

References

-

Gudeli, V., et al. (2024). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2024(1), M1782. [Link]

-

Dar, A. M., & Shamsuzzaman. (2014). Vilsmeier-Haack synthesis of new steroidal pyrazoles. European Chemical Bulletin, 3(12), 1104-1106. [Link]

-

Vasylev, M. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Chemistry of Heterocyclic Compounds, 54(4), 364-373. [Link]

-

Al-Omran, F., et al. (1997). STUDIES ON THE VILSMEIER-HAACK REACTION. PART XII: NOVEL HETEROCYCLO-SUBSTITUTED THIENO[2,3-c:5,4-c′]DIPYRAZOLE DERIVATIVES. Journal of the Chemical Society Perkin Transactions 1. [Link]

-

Shen, Y. J., et al. (2011). 1,3-Dimethyl-5-(3-methylphenoxy)-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3510. [Link]

-

Shen, Y. J., et al. (2011). 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2936. [Link]

-

Aggarwal, N., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. [Link]

-

Aggarwal, N., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Semantic Scholar. [Link]

-

Royal Society of Chemistry. (2017). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances. [Link]

-

Ryabukhin, S. V., et al. (2016). CHEMISTRY OF POLYHALOGENATED NITROBUTADIENES, 15: SYNTHESIS OF NOVEL 4-NITRO-3-AMINO-1H-PYRAZOLE-5. HETEROCYCLES, 93(2), 627-646. [Link]

-

Shen, Y. J., et al. (2011). 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2936. [Link]

-

PubChemLite. (n.d.). 5-methoxy-1,3-dimethyl-1h-pyrazole-4-carboxylic acid. [Link]

-

Dana Bioscience. (n.d.). 5-(3-Methoxyazetidin-1-yl)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde 1g. [Link]

-

PubChem. (n.d.). N-((1,3-Dimethyl-5-phenoxy-1H-pyrazol-4-yl)methylidene)hydroxylamine. [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. [Link]

-

Asati, V., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(19), 6530. [Link]

-

de la Torre, P., et al. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 26(21), 6696. [Link]

-

Guo, C., et al. (2013). Discovery of 5-phenoxy-1,3-dimethyl-1H-pyrazole-4-carboxamides as potent agonists of TGR5 via sequential combinatorial libraries. Bioorganic & Medicinal Chemistry Letters, 23(5), 1407-1411. [Link]

-

Hamada, N., et al. (2019). A Computational Determination of Reactivity Descriptors, Vibrational Analysis and Nuclear Magnetic Resonance of (E)-5-oxo-1-phenyl-4-(2-phenylhydrazono)-4,5-dihydro- 1H-pyrazole-3-carbaldehyde. American Scientific Research Journal for Engineering, Technology, and Sciences, 59(1), 133-151. [Link]

Sources

- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,3-Dimethyl-5-(3-methylphenoxy)-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Page loading... [guidechem.com]

- 8. Buy 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde | 27006-76-4 [smolecule.com]

- 9. Discovery of 5-phenoxy-1,3-dimethyl-1H-pyrazole-4-carboxamides as potent agonists of TGR5 via sequential combinatorial libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

discovery and history of pyrazole-4-carbaldehydes

An In-depth Technical Guide to the Discovery and Synthetic History of Pyrazole-4-carbaldehydes

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of pharmacologically active compounds.[1][2] Among the most versatile derivatives, pyrazole-4-carbaldehydes stand out as critical synthetic intermediates, providing a reactive handle for constructing complex molecular architectures. This guide provides a comprehensive overview of the discovery and historical development of synthetic routes to pyrazole-4-carbaldehydes, with a primary focus on the seminal Vilsmeier-Haack reaction. We will explore the underlying mechanisms, provide field-proven experimental protocols, and discuss the enduring impact of these building blocks on drug discovery.

Historical Perspective: The Dawn of Pyrazole Formylation

The story of pyrazole-4-carbaldehydes is intrinsically linked to the development of efficient formylation techniques for electron-rich aromatic systems. While pyrazoles themselves were first described by Ludwig Knorr in 1883, the direct and regioselective introduction of a formyl group at the C4 position awaited a suitable chemical tool.[3][4]

That tool emerged in 1927 with the work of Anton Vilsmeier and Albrecht Haack.[5] Their discovery, the Vilsmeier-Haack reaction , involves the use of a phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF), to formylate activated aromatic and heterocyclic rings.[5][6] The application of this reaction to the pyrazole nucleus marked the most significant breakthrough in the synthesis of pyrazole-4-carbaldehydes, transforming them from chemical curiosities into readily accessible building blocks. The reaction's efficiency, mild conditions, and high regioselectivity for the electron-rich C4 position of the pyrazole ring cemented its status as the gold-standard synthetic method.[7][8]

Core Synthetic Methodology: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is the most reliable and widely used method for preparing pyrazole-4-carbaldehydes.[9][10] Its success hinges on the in-situ formation of a potent electrophile, the Vilsmeier reagent, which readily attacks the electron-rich pyrazole ring.

Mechanism of Action

The reaction proceeds through a well-established two-stage mechanism:

-

Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus atom of phosphorus oxychloride (POCl₃). A subsequent cascade of electron movements results in the elimination of a phosphate derivative and the formation of the highly electrophilic N,N-dimethyl-chloromethylene iminium salt, commonly known as the Vilsmeier reagent.[7] This reagent is the active formylating agent.

-

Electrophilic Aromatic Substitution: The pyrazole ring, being an electron-rich heterocycle, acts as a nucleophile. It attacks the electrophilic carbon of the Vilsmeier reagent, preferentially at the C4 position, to form a sigma complex intermediate. Subsequent loss of a proton (rearomatization) and hydrolysis of the resulting iminium species during aqueous workup yields the final pyrazole-4-carbaldehyde.[7][8]

Below is a diagram illustrating the formation of the Vilsmeier reagent.

Caption: Mechanism of Vilsmeier-Haack formylation on a pyrazole ring.

Causality in Experimental Design

The choice of reagents and conditions is critical for a successful Vilsmeier-Haack reaction.

-

Solvent: DMF often serves as both a reagent and the solvent. Anhydrous conditions are paramount, as the Vilsmeier reagent and POCl₃ are both highly sensitive to moisture and will readily decompose in the presence of water, halting the reaction. [7]* Temperature Control: The initial formation of the Vilsmeier reagent is exothermic and must be performed at low temperatures (typically 0-5 °C) to prevent uncontrolled reaction and degradation. [7]The subsequent formylation step may require heating to drive the reaction to completion, with typical temperatures ranging from 60 to 120 °C depending on the reactivity of the pyrazole substrate. [5][11]* Substrate Reactivity: Electron-donating groups on the pyrazole ring increase its nucleophilicity and accelerate the reaction. Conversely, strong electron-withdrawing groups can deactivate the ring to the point where formylation fails to occur. [1]* Workup: The reaction is quenched by carefully pouring the mixture onto crushed ice. This hydrolyzes the intermediate iminium salt to the final aldehyde and also neutralizes any remaining reactive reagents. This step is highly exothermic and must be performed with caution. [7]

Experimental Protocol: Vilsmeier-Haack Synthesis of a Pyrazole-4-carbaldehyde

This protocol provides a generalized, self-validating procedure for the formylation of a substituted pyrazole. It incorporates necessary safety precautions and monitoring steps.

Materials and Reagents

-

Substituted Pyrazole (1.0 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃) (3.0 - 4.0 eq)

-

Dichloromethane (DCM) or Ethyl Acetate (for extraction)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Crushed Ice

-

TLC plates, appropriate solvent system, and visualization method (e.g., UV light)

Step-by-Step Methodology

Safety Note: This reaction must be conducted in a well-ventilated fume hood. POCl₃ is highly corrosive and reacts violently with water. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. [7]

-

Vilsmeier Reagent Preparation:

-

To a three-neck round-bottom flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer, add anhydrous DMF (acting as solvent).

-

Cool the flask to 0 °C in an ice-water bath.

-

Add POCl₃ (3.0-4.0 eq) dropwise to the cold, stirred DMF via the dropping funnel over 15-30 minutes. Maintain the internal temperature below 10 °C.

-

After the addition is complete, allow the mixture to stir at 0 °C for an additional 30-60 minutes. The formation of a viscous, white or pale-yellow salt indicates the successful generation of the Vilsmeier reagent. [12]

-

-

Formylation Reaction:

-

Dissolve the pyrazole substrate (1.0 eq) in a minimal amount of anhydrous DMF.

-

Add the solution of the pyrazole dropwise to the prepared Vilsmeier reagent at 0 °C.

-

After the addition, allow the reaction mixture to warm to room temperature, and then heat to the optimized temperature (e.g., 80 °C) for 2-6 hours. [11]

-

-

Reaction Monitoring:

-

Monitor the reaction's progress by TLC. [7]Carefully take a small aliquot from the reaction mixture, quench it in a vial containing saturated NaHCO₃ solution, and extract with a small amount of ethyl acetate. Spot the organic layer on a TLC plate against a spot of the starting material. The disappearance of the starting material and the appearance of a new, typically more polar, spot indicates product formation.

-

-

Workup and Isolation:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully and slowly pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring. This quench is highly exothermic.

-

Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate or DCM (3 x 50 mL).

-

If emulsions form, add brine to the separatory funnel to aid in phase separation. [7] * Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude product by flash column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in petroleum ether or hexanes) to yield the pure pyrazole-4-carbaldehyde. [11]

-

Troubleshooting Workflow

Caption: A decision-making workflow for troubleshooting the Vilsmeier-Haack reaction. [7]

Summary of Reaction Conditions

The versatility of the Vilsmeier-Haack reaction allows for its application across a range of pyrazole substrates. The following table summarizes representative conditions reported in the literature.

| Substrate Type | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1,3-Disubstituted-5-chloro-1H-pyrazoles | 120 | 2 | Good | [1][5] |

| Hydrazones of diacetylcarbazoles | 70-80 | 2 | Good | [9] |

| 1-Benzyl-2-(1-phenylethylidene)hydrazones | 70 | 5-6 | Good | [5] |

| N'-[1-(4-nitrophenyl)ethylidene]benzohydrazide | 70-80 | 2 | Good | [9] |

| 3-(2-methoxyethoxy)-1-(4-methoxyphenyl)-1H-pyrazole | 70 | 24 | - | [12] |

| General Hydrazone Substrates | 80 | 4 | - | [11] |

Applications in Drug Discovery and Medicinal Chemistry

Pyrazole-4-carbaldehydes are not typically the final bioactive compound but rather serve as exceptionally versatile intermediates. [13][14]The aldehyde functional group is a gateway to a vast number of chemical transformations, allowing for the rapid diversification of the pyrazole core to build libraries of potential drug candidates.

-

Building Blocks for Heterocycles: The aldehyde can be used in condensation reactions with various nucleophiles to construct fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines, which are common motifs in kinase inhibitors and other therapeutic agents. [12]* Synthesis of Schiff Bases: Reaction with primary amines readily forms Schiff bases (imines), which can possess their own biological activities or serve as intermediates for further reactions. [15]* Reductive Amination: The aldehyde can be converted into an amine via reductive amination, providing a crucial linker point for attaching other pharmacophores.

-

Wittig and Related Reactions: Carbon-carbon bond formation via reactions like the Wittig olefination allows for the extension of side chains from the pyrazole core.

The pyrazole scaffold itself is present in numerous blockbuster drugs, and the ability to functionalize it at the C4 position via the carbaldehyde is a key strategy in the discovery of new agents targeting a wide range of diseases, including cancer, inflammation, and infectious diseases. [2][3][16]

Conclusion

The history of pyrazole-4-carbaldehydes is a prime example of how the discovery of a powerful synthetic reaction—the Vilsmeier-Haack formylation—can unlock the full potential of a chemical scaffold. From its initial development to its modern applications, this methodology has provided chemists with a robust and reliable route to these invaluable synthetic intermediates. For researchers in drug discovery, a thorough understanding of the synthesis, reactivity, and troubleshooting of pyrazole-4-carbaldehydes is essential for leveraging this privileged core structure in the design of the next generation of therapeutic agents.

References

- Benchchem. (n.d.). Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles. Technical Support Center.

- Yadav, G., & Singh, R. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(38), 26735-26763.

- Popov, A. V., Kobelevskaya, V. A., Larina, L. I., & Rozentsveig, I. B. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(5), 133-144.

- Jankevičiūtė, J., Voitechovič, E., & Stankevičiūtė, M. (2023). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2023(3), M1704.

-

Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2011(1), 196-245. Retrieved from [Link]

-